molecular formula C7H9N3O2S2 B1681784 Sulfathiourea CAS No. 515-49-1

Sulfathiourea

Cat. No. B1681784
CAS RN: 515-49-1
M. Wt: 231.3 g/mol
InChI Key: UEMLYRZWLVXWRU-UHFFFAOYSA-N
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Description

Sulfathiourea is a sulfonamide antibacterial . It belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for Sulfathiourea were not found in the search results, it’s worth noting that the synthesis of similar compounds, such as sulfonamides, often involves molecular modifications to enhance their biological properties . This could involve replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole .


Molecular Structure Analysis

The molecular formula of Sulfathiourea is C7H9N3O2S2 . Its average mass is 231.295 Da and its monoisotopic mass is 231.013611 Da . The structure of Sulfathiourea includes a benzenesulfonamide moiety with an amine group attached to the benzene ring .


Physical And Chemical Properties Analysis

Sulfathiourea has a molecular formula of C7H9N3O2S2 and an average mass of 231.295 Da . Further details about its physical and chemical properties were not found in the search results.

Safety And Hazards

While specific safety and hazard information for Sulfathiourea was not found in the search results, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

(4-aminophenyl)sulfonylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2/c8-5-1-3-6(4-2-5)14(11,12)10-7(9)13/h1-4H,8H2,(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMLYRZWLVXWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046868
Record name Sulfathiourea
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Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfathiourea

CAS RN

515-49-1
Record name Sulfathiourea
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Record name Sulfathiourea [INN:BAN:DCF]
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Record name Sulfathiourea
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13699
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Record name Sulfathiourea
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Record name Sulfathiourea
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Record name Sulfathiourea
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Record name SULFATHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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